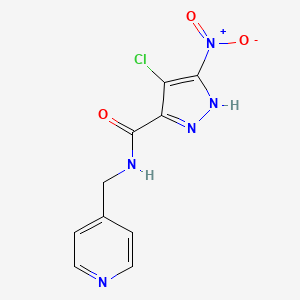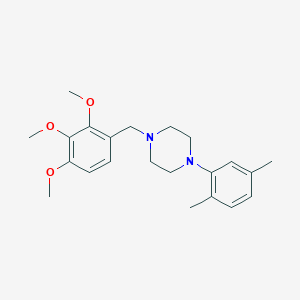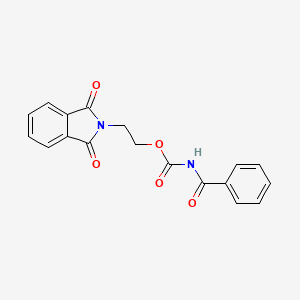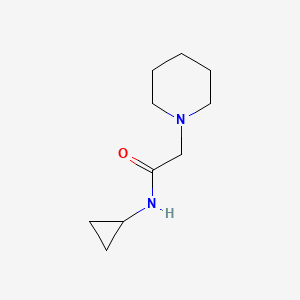![molecular formula C21H22N2O3S B5964055 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is a chemical compound with potential therapeutic applications in various fields of medicine. This compound is a pyrimidinol derivative, which is synthesized using specific chemical methods. The compound has been extensively researched for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Aplicaciones Científicas De Investigación
Research has shown that 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol has potential therapeutic applications in various fields of medicine. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, the compound has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is not fully understood. However, research has shown that the compound inhibits specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs) in cancer cells, leading to the induction of apoptosis. In cardiovascular research, the compound has been shown to inhibit the NF-κB signaling pathway, leading to the reduction of inflammation and atherosclerosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol vary depending on the specific disease being targeted. In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular research, the compound has been shown to reduce inflammation and atherosclerosis. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic applications in various fields of medicine. The compound has been extensively researched and has shown promising results in preclinical studies. However, one limitation of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol. One direction is to further investigate the mechanism of action of the compound to better understand its therapeutic potential. Another direction is to explore the potential use of the compound in combination with other drugs to enhance its efficacy. Additionally, research can be conducted to optimize the synthesis method of the compound to increase its availability and reduce its cost.
Conclusion
In conclusion, 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol is a chemical compound with potential therapeutic applications in various fields of medicine. The compound is synthesized using a combination of thiol-ene click chemistry and Suzuki coupling reactions. Research has shown that the compound has potential applications in cancer, cardiovascular, and neurological research. The mechanism of action of the compound is not fully understood, but it has been shown to inhibit specific enzymes and signaling pathways involved in the development and progression of various diseases. The compound has several advantages and limitations for lab experiments, and several future directions for research can be explored to further investigate its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol involves several chemical reactions. The compound is synthesized using a combination of thiol-ene click chemistry and Suzuki coupling reactions. The starting material for the synthesis is 6-methyl-4-pyrimidinol, which is reacted with 3-bromopropylbenzene to form a propyl-pyrimidinol intermediate. The intermediate is then reacted with 4-(benzyloxy)phenylboronic acid in a Suzuki coupling reaction to form the desired compound.
Propiedades
IUPAC Name |
4-methyl-2-[3-(4-phenylmethoxyphenoxy)propylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-14-20(24)23-21(22-16)27-13-5-12-25-18-8-10-19(11-9-18)26-15-17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROSHCEQIUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)


![N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5964013.png)

![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)

![6-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5964059.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)


![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)